3-methyl-N-(4-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
3-METHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a fusion of triazole and thiadiazine rings, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 3-METHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction can be carried out under various conditions, including the use of catalysts and microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3-METHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of other biologically active compounds . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Additionally, it has been studied for its enzyme inhibitory properties, making it a candidate for the development of enzyme-targeted therapies . In industry, this compound can be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-METHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways . The compound’s ability to form hydrogen bonds with target receptors allows it to modulate the activity of enzymes and other proteins . For example, it can inhibit the activity of carbonic anhydrase, cholinesterase, and alkaline phosphatase, among others . These interactions can lead to the modulation of biological processes such as cell proliferation, inflammation, and oxidative stress .
Comparison with Similar Compounds
Similar compounds to 3-METHYL-N-(4-METHYLPHENYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings .
Properties
Molecular Formula |
C19H19N5OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-methyl-N-(4-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H19N5OS/c1-12-8-10-15(11-9-12)20-18(25)17-16(14-6-4-3-5-7-14)23-24-13(2)21-22-19(24)26-17/h3-11,16-17,23H,1-2H3,(H,20,25) |
InChI Key |
JMSVDAOIFUUEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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